1-Bromo-3-(3-bromopropoxy)benzene
Overview
Description
1-Bromo-3-(3-bromopropoxy)benzene is an organic compound with the molecular formula C9H10Br2O It is a derivative of benzene, where a bromine atom and a 3-bromopropoxy group are attached to the benzene ring
Mechanism of Action
Target of Action
This compound might interact with various biological targets, depending on its chemical structure and properties .
Mode of Action
It’s known that brominated compounds often act by forming covalent bonds with their targets, leading to changes in their function .
Biochemical Pathways
It’s known that brominated compounds can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
The bioavailability of this compound would depend on these properties, which influence how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The effects would depend on the specific targets and pathways it influences .
Preparation Methods
The synthesis of 1-Bromo-3-(3-bromopropoxy)benzene typically involves the reaction of 3-bromopropanol with bromobenzene in the presence of a base, such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
C6H5Br+BrCH2CH2CH2OH→C6H4(OCH2CH2CH2Br)Br+H2O
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-3-(3-bromopropoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms, resulting in the formation of the corresponding hydrocarbon.
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3-(3-bromopropoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into potential therapeutic applications includes its use as a precursor for the synthesis of drugs with anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins, due to its reactivity and functional groups.
Comparison with Similar Compounds
1-Bromo-3-(3-bromopropoxy)benzene can be compared with other similar compounds, such as:
3-Phenoxypropyl bromide: Similar in structure but lacks the second bromine atom, resulting in different reactivity and applications.
1-Bromo-3-phenoxypropane: Another related compound with a different substitution pattern on the benzene ring, leading to variations in chemical behavior and uses.
The uniqueness of this compound lies in its dual bromine substitution, which imparts distinct chemical properties and expands its range of applications in research and industry.
Properties
IUPAC Name |
1-bromo-3-(3-bromopropoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O/c10-5-2-6-12-9-4-1-3-8(11)7-9/h1,3-4,7H,2,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWYDHIPCWNVLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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